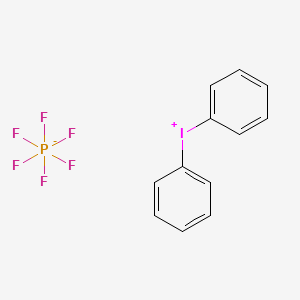

Diphenyliodonium hexafluorophosphate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

diphenyliodanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10I.F6P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2,3,4,5)6/h1-10H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSRLRJACJENEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F6IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70886252 | |

| Record name | Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58109-40-3 | |

| Record name | Diphenyliodonium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58109-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodonium, diphenyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyliodonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diphenyliodonium hexafluorophosphate chemical properties and structure

An In-depth Technical Guide to Diphenyliodonium (B167342) Hexafluorophosphate (B91526): Properties, Structure, and Applications

Abstract

Diphenyliodonium hexafluorophosphate [(C₆H₅)₂IPF₆] is a versatile and widely utilized compound in the fields of polymer chemistry and organic synthesis. Primarily recognized as a potent cationic photoinitiator and photoacid generator, it plays a crucial role in UV-curing technologies for coatings, adhesives, inks, and in the microfabrication of electronic components.[1] Upon exposure to ultraviolet radiation, it undergoes photolysis to generate both a strong Brønsted acid and free radicals, enabling the polymerization of a wide range of monomers, including epoxides, vinyl ethers, and acrylates.[2][3][4] This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and reaction mechanisms, along with detailed experimental protocols and safety information for researchers, scientists, and professionals in drug development and material science.

Chemical Structure and Identification

This compound is an organic salt consisting of a diphenyliodonium cation ([C₁₂H₁₀I]⁺) and a hexafluorophosphate anion ([PF₆]⁻). The central iodine atom in the cation is hypervalent, bonded to two phenyl rings.

| Identifier | Value |

| CAS Number | 58109-40-3[1][5][6][7] |

| Molecular Formula | C₁₂H₁₀F₆IP[1][5][6][8] |

| Linear Formula | (C₆H₅)₂I(PF₆)[9] |

| Synonyms | DIHP, DPIHFP, Iodonium (B1229267) diphenyl hexafluorophosphate[5][6] |

| InChI Key | DSSRLRJACJENEU-UHFFFAOYSA-N[5][9] |

| SMILES | C1=CC=C([I+]C2=CC=CC=C2)C=C1.F--INVALID-LINK--(F)(F)(F)F[5][6][9] |

Physicochemical Properties

The compound is a white to pale cream crystalline powder that is sensitive to light and hygroscopic.[1][2][10][11] Its key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Weight | 426.08 g/mol [1][5][6][8] |

| Appearance | White to pale cream crystalline powder[1][11][12] |

| Melting Point | 140-144 °C (decomposes)[5][9][13] |

| Solubility | Soluble: Tetrahydrofuran, ethyl acetate, methanol, acetonitrile, dimethylformamide, dimethyl carbonate.[2][5] Sparingly Soluble: Chloroform, dichloromethane.[2][5] Insoluble: Pentane, hexane, toluene, diethyl ether.[2][5] |

| Purity | ≥97-98%[1][8][9] |

Crystal Structure

Detailed crystallographic data for this compound has been reported. The structure confirms the ionic nature of the compound and the geometry of the cation and anion.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic[6] |

| Space Group | P 1 21/n 1[6] |

| a | 5.9721 Å[6] |

| b | 12.9442 Å[6] |

| c | 18.387 Å[6] |

| α | 90.00°[6] |

| β | 96.195°[6] |

| γ | 90.00°[6] |

| Z | 4[6] |

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

| Technique | Key Features |

| FTIR (ATR) | Data available from SpectraBase and PubChem, showing characteristic peaks for the phenyl rings and the P-F bonds of the hexafluorophosphate anion.[6][14] |

| ¹H NMR | Spectrum available, showing signals corresponding to the aromatic protons of the diphenyliodonium cation.[15] |

| UV-Vis | Absorbs in the UV region (approx. 220-350 nm).[16] Its use in visible light applications typically requires a photosensitizer.[17] |

| Raman | FT-Raman spectrum data is available, complementing the IR data for structural analysis.[6] |

Reactivity and Mechanism of Action

Cationic Photoinitiation

The primary application of this compound is as a photoinitiator for cationic polymerization.[1][2] It can be activated directly by deep UV light or, more commonly, indirectly by a photosensitizer (PS) that absorbs at longer wavelengths (UVA or visible light).[3][17] The generally accepted mechanism is a photoinduced electron transfer process.[3]

-

Excitation: The photosensitizer absorbs a photon (hν) and is promoted to an excited singlet state (¹PS), which may then convert to a more stable triplet state (³PS).

-

Electron Transfer: The excited photosensitizer donates an electron to the diphenyliodonium cation (Ph₂I⁺), which acts as an electron acceptor.[3]

-

Decomposition: The resulting diphenyliodine radical (Ph₂I•) is unstable and rapidly decomposes to form a phenyl radical (Ph•) and iodobenzene (B50100) (PhI).

-

Acid Generation: The oxidized photosensitizer radical cation (PS•⁺) can react with a hydrogen source (e.g., solvent or monomer) to release a proton. The proton combines with the hexafluorophosphate anion (PF₆⁻) to generate the superacid hexafluorophosphoric acid (HPF₆).

-

Initiation: The generated superacid (HPF₆) is a powerful Brønsted acid that protonates cationically polymerizable monomers (e.g., epoxides, vinyl ethers), initiating polymerization.[4] The phenyl radical can also initiate free-radical polymerization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05978G [pubs.rsc.org]

- 4. Squaric acid derivative effects on the kinetics of photopolymerization of different monomers - RSC Advances (RSC Publishing) DOI:10.1039/C6RA17533C [pubs.rsc.org]

- 5. This compound | 58109-40-3 [chemicalbook.com]

- 6. This compound | C12H10F6IP | CID 2737136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. chemscene.com [chemscene.com]

- 9. 六氟磷酸二苯碘鎓 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. chemos.de [chemos.de]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound(58109-40-3) 1H NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Purification of Diphenyliodonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary methods for synthesizing and purifying diphenyliodonium (B167342) hexafluorophosphate (B91526), a versatile reagent in organic synthesis and various industrial applications. The information compiled herein is intended to equip researchers with the necessary details to effectively produce and handle this compound.

Introduction to Diphenyliodonium Hexafluorophosphate

This compound, [(C₆H₅)₂I]PF₆, is a diaryliodonium salt that serves as a powerful photoinitiator in polymerization processes and as an efficient arylating agent in organic synthesis.[1] Its stability and reactivity make it a valuable tool in the development of advanced materials and in the pharmaceutical industry. This guide will focus on two principal synthetic routes and subsequent purification techniques.

Synthesis Methodologies

Two primary methodologies for the synthesis of this compound are prevalent: a two-step process involving the synthesis of a precursor followed by anion exchange, and a more direct one-pot synthesis.

Two-Step Synthesis via Anion Exchange

This classic and reliable method involves the synthesis of a diphenyliodonium salt with a different counterion, typically a halide or perchlorate (B79767), followed by a metathesis reaction to introduce the hexafluorophosphate anion.

A common precursor for the anion exchange is diphenyliodonium perchlorate. While various methods exist for the synthesis of diaryliodonium salts, a general approach involves the oxidation of iodobenzene (B50100) in the presence of an arene.

Experimental Protocol:

A detailed, contemporary protocol for the synthesis of diphenyliodonium perchlorate was not explicitly available in the searched literature. However, historical methods for diaryliodonium salt synthesis often involve the use of strong oxidants like potassium persulfate in the presence of sulfuric acid. Researchers should exercise extreme caution when working with perchlorate salts, as they can be explosive.

This step involves the reaction of a soluble diphenyliodonium salt with a source of hexafluorophosphate anions, leading to the precipitation of the less soluble this compound.

Experimental Protocol:

A reported procedure for the synthesis of this compound from diphenyliodonium perchlorate is as follows[2]:

-

A mixture of 4 parts of diphenyliodonium perchlorate and 1.95 parts of potassium hexafluorophosphate is prepared.

-

Approximately 90 parts of methyl ethyl ketone are added to the mixture.

-

The suspension is stirred for 1 hour at room temperature.

-

The precipitated potassium perchlorate is removed by filtration.

-

The filtrate is then evaporated to dryness to yield solid this compound.

This method reports a high yield of 94%.[2]

One-Pot Synthesis

More recent advancements in the synthesis of diaryliodonium salts have focused on one-pot procedures, which are more efficient and scalable. A versatile method utilizes Oxone® (potassium peroxymonosulfate) as an oxidant in the presence of sulfuric acid.[3][4]

Experimental Protocol:

While a specific protocol for the direct one-pot synthesis of this compound was not detailed in the search results, a general procedure for the synthesis of diaryliodonium salts with various counterions using Oxone® has been described.[4] This can be adapted to produce the hexafluorophosphate salt.

-

To a mixture of iodobenzene (1 equivalent) and benzene (B151609) (1.1 equivalents) in acetonitrile, concentrated sulfuric acid is added.

-

Finely ground Oxone® (2 equivalents) is added portion-wise to the stirred mixture, maintaining the reaction temperature.

-

The reaction is stirred overnight at room temperature.

-

Upon completion, an aqueous solution of a hexafluorophosphate salt (e.g., potassium hexafluorophosphate or ammonium (B1175870) hexafluorophosphate) is added to precipitate the this compound.

-

The solid product is collected by filtration, washed with water and a non-polar organic solvent (e.g., diethyl ether), and dried.

The yields for this type of one-pot synthesis are generally good, though they can be dependent on the specific substrates and reaction conditions.[4]

Purification Methods

The primary method for the purification of this compound is recrystallization. The choice of solvent is critical to obtain a high-purity product with good recovery.

Recrystallization

General Principles:

Recrystallization relies on the difference in solubility of the compound and its impurities in a given solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be very soluble or insoluble at all temperatures.

Solvent Selection and Protocol:

Specific, tested recrystallization solvents for this compound were not explicitly detailed in the provided search results. However, for diaryliodonium salts in general, common solvent systems for recrystallization include mixtures of a polar solvent in which the salt is soluble (e.g., acetone, isopropanol) and a non-polar solvent in which it is less soluble (e.g., diethyl ether, hexanes).

A general experimental protocol for recrystallization would be:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol (B130326) or acetone).

-

If impurities are present that are insoluble in the hot solvent, the hot solution should be filtered.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent or a non-polar solvent to remove any remaining soluble impurities.

-

Dry the purified crystals under vacuum.

Data Presentation

| Synthesis Method | Starting Materials | Key Reagents | Solvent | Yield | Melting Point (°C) | Citation |

| Anion Exchange | Diphenyliodonium perchlorate, Potassium hexafluorophosphate | - | Methyl ethyl ketone | 94% | 127-131 | [2] |

| One-Pot Synthesis | Iodobenzene, Benzene | Oxone®, Sulfuric Acid, Potassium hexafluorophosphate | Acetonitrile | Good (not specified) | Not specified | [3][4] |

Note: The melting point of commercially available this compound is often cited as 140-144 °C, suggesting that the product from the anion exchange method may require further purification.

Mandatory Visualizations

Synthesis Pathways and Workflows

Caption: Comparative overview of the two-step and one-pot synthesis routes to this compound.

Caption: General experimental workflow for the purification of this compound by recrystallization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. organ.su.se [organ.su.se]

- 3. One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone-sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]

Mechanism of action for Diphenyliodonium hexafluorophosphate photoinitiation

An In-depth Technical Guide to the Mechanism of Action for Diphenyliodonium (B167342) Hexafluorophosphate (B91526) Photoinitiation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action for diphenyliodonium hexafluorophosphate (DPI-PF6) as a photoinitiator. DPI-PF6 is a versatile and efficient photoacid generator (PAG) widely employed in various applications, including cationic polymerization for coatings, adhesives, and 3D printing, as well as in drug development as a tool for controlled release and photodynamic therapy.

Core Mechanism of Photoinitiation

Upon absorption of ultraviolet (UV) light, this compound undergoes photolysis, generating reactive species that initiate polymerization.[1][2] The photoinitiation process can proceed through two primary pathways: direct photolysis and sensitized photolysis.

Direct Photolysis

Direct photolysis occurs when the DPI-PF6 molecule itself absorbs a photon. This absorption leads to the excitation of the molecule to a singlet excited state, which can then undergo intersystem crossing to a more stable triplet excited state. The excited iodonium (B1229267) salt can then cleave through two competing pathways:

-

Heterolytic Cleavage: This pathway involves the asymmetric cleavage of the carbon-iodine bond, resulting in the formation of a phenyl cation and an iodobenzene (B50100) molecule.[3] This is the predominant pathway in direct photolysis.[3] The highly reactive phenyl cation can then abstract a hydrogen atom from a suitable donor (e.g., solvent or monomer), generating a protic acid (superacid), HPF6.[4]

-

Homolytic Cleavage: This pathway involves the symmetric cleavage of the carbon-iodine bond, yielding a phenyl radical and an iodobenzene radical cation.[3]

The generated superacid (HPF6) is a powerful Brønsted acid that can initiate cationic polymerization of various monomers, such as epoxides, vinyl ethers, and oxetanes.[5][6] The initiation step involves the protonation of the monomer, creating a cationic active center that can then propagate by reacting with other monomer units.[7][8]

Sensitized Photolysis

In many applications, a photosensitizer is used to extend the spectral response of the photoinitiating system to longer wavelengths, such as the near-UV and visible light regions.[9][10] The sensitizer (B1316253) (PS) absorbs light and is promoted to an excited state (PS*). The excited sensitizer can then interact with the diphenyliodonium salt via an electron transfer mechanism.[9][11]

The excited sensitizer donates an electron to the iodonium cation, resulting in the formation of a sensitizer radical cation and the decomposition of the iodonium salt into a phenyl radical and iodobenzene.[9] The sensitizer radical cation can then undergo further reactions, such as hydrogen abstraction, to generate a protic acid, which in turn initiates cationic polymerization.[9] This electron transfer photosensitization is considered a highly efficient process.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and a general experimental workflow for studying the photoinitiation mechanism.

Caption: Direct photolysis mechanism of this compound.

Caption: Sensitized photolysis mechanism involving electron transfer.

Caption: General experimental workflow for studying DPI-PF6 photoinitiation.

Quantitative Data Summary

The efficiency of photoinitiation by this compound can be quantified by various parameters. The following tables summarize key quantitative data found in the literature.

Table 1: Photolysis Products of Diphenyliodonium Salts

| Product | Direct Photolysis (%) | Triplet-Sensitized Photolysis (%) |

| Iodobenzene | 35 | 42 |

| Benzene | 10 | 15 |

| 2-Iodobiphenyl | 4 | 8 |

| 3-Iodobiphenyl | 2 | 4 |

| 4-Iodobiphenyl | 8 | 12 |

| Phenylated Sensitizer | Not Applicable | Varies |

| Acid | Generated | Generated |

Note: Product yields can vary depending on the solvent, sensitizer, and irradiation conditions. The data presented is a representative example.[3]

Table 2: Electrochemical Properties of Diphenyliodonium Salts

| Property | Value |

| Reduction Potential (vs. SCE) | -0.68 V (in MeCN) |

Note: The reduction potential is a critical parameter for predicting the feasibility of electron transfer from a photosensitizer.[12]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the photoinitiation mechanism of this compound.

Protocol 1: Photolysis Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the stable products formed upon photolysis of DPI-PF6.

Materials:

-

This compound (DPI-PF6)

-

Solvent (e.g., acetonitrile, dichloromethane)

-

Internal standard (e.g., dodecane)

-

UV light source (e.g., mercury lamp with appropriate filters)

-

Quartz reaction vessel

-

GC-MS system

Procedure:

-

Prepare a solution of DPI-PF6 (e.g., 10 mM) in the chosen solvent.

-

Add a known concentration of the internal standard.

-

Transfer the solution to the quartz reaction vessel and purge with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Irradiate the solution with the UV light source for a specific duration.

-

Take aliquots of the solution at different time intervals.

-

Analyze the aliquots by GC-MS to identify and quantify the photoproducts by comparing their retention times and mass spectra to authentic standards.

-

Calculate the concentration of each product relative to the internal standard.

Protocol 2: Monitoring Polymerization Kinetics by Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

Objective: To monitor the rate of monomer conversion during photopolymerization initiated by DPI-PF6.

Materials:

-

This compound (DPI-PF6)

-

Monomer (e.g., an epoxide such as 3,4-epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate)

-

(Optional) Photosensitizer

-

FTIR spectrometer equipped with a horizontal transmission accessory and a light source

-

Sample holder (e.g., BaF2 plates)

Procedure:

-

Prepare the photopolymerizable formulation by mixing DPI-PF6 and the monomer (and sensitizer, if used).

-

Place a thin film of the formulation between two BaF2 plates.

-

Position the sample holder in the FTIR spectrometer.

-

Initiate the polymerization by turning on the light source.

-

Simultaneously, start collecting FTIR spectra at regular time intervals.

-

Monitor the decrease in the intensity of the characteristic absorption band of the monomer's reactive group (e.g., the epoxide ring vibration at ~790 cm-1).

-

Calculate the degree of monomer conversion as a function of time using the following equation: Conversion (%) = [1 - (At / A0)] * 100 where A0 is the initial absorbance of the functional group band and At is the absorbance at time t.

Protocol 3: Detection of Radical Intermediates by Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping

Objective: To detect and identify the transient radical species generated during the photolysis of DPI-PF6.

Materials:

-

This compound (DPI-PF6)

-

Solvent (e.g., acetonitrile)

-

Spin trap (e.g., N-tert-butyl-α-phenylnitrone, PBN, or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO)

-

EPR spectrometer with a photochemical accessory

-

Quartz EPR flat cell

Procedure:

-

Prepare a solution of DPI-PF6 and the spin trap in the chosen solvent in the quartz EPR flat cell.

-

Deoxygenate the solution by purging with an inert gas.

-

Place the flat cell in the cavity of the EPR spectrometer.

-

Irradiate the sample in situ with a UV light source.

-

Record the EPR spectrum.

-

Analyze the hyperfine splitting pattern of the resulting EPR spectrum to identify the trapped radical adducts. For example, the trapping of a phenyl radical by DMPO will give a characteristic spectrum.

This technical guide provides a foundational understanding of the mechanism of action of this compound photoinitiation. For more specific applications and advanced studies, it is recommended to consult the primary research literature.

References

- 1. hampfordresearch.com [hampfordresearch.com]

- 2. Cationic Photoinitiators Photopolymerization, Iodonium Salt Photoinitiator | Tintoll [uvabsorber.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Photo cationic initiators|WPI|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 6. Cationic Photoinitiators [ias.tuwien.ac.at]

- 7. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05978G [pubs.rsc.org]

- 10. UV and visible light cationic photoinitiators - an overview - Advanced Science News [advancedsciencenews.com]

- 11. High-Performance Photoinitiating Systems for LED-Induced Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Diphenyliodonium Hexafluorophosphate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Qualitative Solubility

The solubility of diphenyliodonium (B167342) hexafluorophosphate (B91526) is significantly influenced by the polarity of the solvent. Generally, it exhibits good solubility in polar aprotic and protic solvents, limited solubility in less polar solvents, and is insoluble in non-polar solvents.

| Solvent Class | Solvent | Solubility |

| Polar Aprotic | Acetonitrile | Soluble[1] |

| Dimethylformamide (DMF) | Soluble[1] | |

| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |

| Tetrahydrofuran (THF) | Soluble[1] | |

| Ethyl acetate | Soluble[1] | |

| Dimethyl carbonate | Soluble[1] | |

| Propylene carbonate | Soluble | |

| Polar Protic | Methanol | Soluble[1] |

| Less Polar | Chloroform | Sparingly Soluble[1] |

| Dichloromethane (DCM) | Sparingly Soluble[1] | |

| Non-Polar | Toluene | Insoluble[1] |

| Diethyl ether | Insoluble[1] | |

| Pentanes | Insoluble[1] | |

| Hexanes | Insoluble[1] |

Experimental Protocols: Determination of Solubility

The following is a representative gravimetric method for determining the quantitative solubility of diphenyliodonium hexafluorophosphate in an organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities

-

Calibrated thermometer or temperature probe

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Drying oven

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a glass vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker or on the magnetic stirrer. Equilibrate the mixture at the desired temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. Continuous agitation is necessary.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical that the temperature is maintained during this step.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or pre-cooled pipette to match the equilibration temperature. Immediately filter the solution through a syringe filter to remove any suspended solid particles.

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed, clean, and dry vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, reweigh the vial containing the dried this compound residue.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot taken (mL)) * 100

Safety Precautions:

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Diphenyliodonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of diphenyliodonium (B167342) hexafluorophosphate (B91526) (IOPF), a widely used photoinitiator in various industrial and research applications, including drug development and material science. This document outlines the spectral properties, a detailed experimental protocol for its characterization, and the fundamental mechanism of its photo-initiated reactions.

Introduction to Diphenyliodonium Hexafluorophosphate

This compound is a photoinitiator that, upon absorption of light energy, generates reactive species capable of initiating polymerization. It is particularly noted for its role in cationic polymerization. While its primary absorption lies in the UV region, its spectral response can be extended into the visible range through the use of photosensitizers. Understanding its UV-Vis absorption profile is critical for optimizing light-activated processes.

UV-Vis Absorption Spectrum

This compound primarily absorbs in the ultraviolet region of the electromagnetic spectrum. The absorption is characterized by strong bands below 300 nm, with the absorption tail extending into the near-UV region.[1][2] In common solvents such as acetonitrile (B52724) and dichloromethane (B109758), IOPF shows negligible absorption above 400 nm.[2]

Table 1: Summary of UV-Vis Absorption Data for this compound

| Parameter | Value | Solvent | Reference |

| Absorption Maximum (λmax) | ~240 nm | Acetonitrile | [3] |

| Molar Absorptivity (ε) at λmax | > 10,000 L mol⁻¹ cm⁻¹ | Acetonitrile | |

| Absorption Range | < 300 nm | Dichloromethane | [2] |

Note: The molar absorptivity is an estimate based on typical values for similar compounds and the qualitative descriptions from the search results. Precise values should be determined experimentally.

Experimental Protocol for UV-Vis Spectroscopy

This section details the methodology for obtaining the UV-Vis absorption spectrum of this compound.

3.1. Materials and Equipment

-

Analyte: this compound (≥98% purity)

-

Solvent: Spectroscopic grade acetonitrile or dichloromethane

-

Instrumentation: A dual-beam UV-Vis spectrophotometer

-

Cuvettes: 1 cm path length quartz cuvettes

-

Ancillary Equipment: Analytical balance, volumetric flasks, micropipettes, and appropriate personal protective equipment (PPE).

3.2. Procedure

-

Solution Preparation:

-

Accurately weigh a precise amount of this compound using an analytical balance.

-

Dissolve the weighed sample in a known volume of spectroscopic grade acetonitrile or dichloromethane in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10⁻³ M).

-

From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (e.g., 1 x 10⁻⁵ M). The ideal concentration should yield an absorbance maximum between 0.5 and 1.5 AU.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Set the desired wavelength range for the scan (e.g., 200-500 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as the reference (blank).

-

Fill a second quartz cuvette with the prepared solution of this compound.

-

Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path of the spectrophotometer.

-

Perform a baseline correction with the pure solvent.

-

Acquire the absorption spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration of the sample, and l is the path length of the cuvette (typically 1 cm).

-

Visualization of Experimental Workflow and Photolysis Mechanism

4.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the UV-Vis absorption spectrum of this compound.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Diphenyliodonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyliodonium (B167342) hexafluorophosphate (B91526) [(C₆H₅)₂IPF₆] is a widely utilized photoacid generator (PAG) and thermal initiator in a variety of industrial and research applications, including polymer chemistry, electronics manufacturing, and organic synthesis. A thorough understanding of its thermal stability and decomposition behavior is paramount for ensuring safe handling, optimizing process conditions, and predicting the performance of formulations. This technical guide provides an in-depth analysis of the thermal properties of diphenyliodonium hexafluorophosphate, including its melting point, decomposition temperature, and the byproducts of its thermal degradation. Detailed experimental protocols for thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are presented, alongside a proposed decomposition pathway based on available scientific literature.

Thermal Properties of this compound

This compound is a white to off-white crystalline solid. Its thermal behavior is characterized by a distinct melting point followed by decomposition at higher temperatures.

Physical and Thermal Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₀F₆IP | N/A |

| Molecular Weight | 426.08 g/mol | N/A |

| Melting Point | 140-144 °C | [1][2][3] |

| 142.5–143.5 °C | [4] | |

| 142 °C (decomposition) | [5] | |

| Decomposition Onset (TGA) | Estimated > 200 °C | Inferred from related compounds |

| Analog: 1-Butyl-3-methylimidazolium PF₆ | 137-232 °C (in vacuum) | [6] |

| Analog: Lithium PF₆ | 177-277 °C | [7] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Phosphorus oxides (PₓOᵧ), Hydrogen iodide (HI) | [6] |

Experimental Protocols for Thermal Analysis

To accurately assess the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and quantifying mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: 5-10 mg of this compound is weighed into an appropriate crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process involving the breakdown of both the diphenyliodonium cation and the hexafluorophosphate anion. While a definitive, experimentally verified pathway for this specific salt is not widely published, a plausible mechanism can be proposed based on the known chemistry of diaryliodonium salts and hexafluorophosphate anions.

The decomposition is likely initiated by the homolytic cleavage of a carbon-iodine bond in the diphenyliodonium cation, followed by the decomposition of the hexafluorophosphate anion.

Proposed Decomposition Steps:

-

Initiation: The thermal energy leads to the homolytic cleavage of a C-I bond in the diphenyliodonium cation, forming a phenyl radical, iodobenzene, and a proton.

-

Anion Decomposition: The hexafluorophosphate anion (PF₆⁻) decomposes to form phosphorus pentafluoride (PF₅) and a fluoride (B91410) ion (F⁻).

-

Product Formation: The reactive species generated in the initial steps can then undergo a series of reactions to form various stable and volatile products. Phenyl radicals can combine to form biphenyl. Iodobenzene and fluorobenzene (B45895) can also be formed.

Proposed Thermal Decomposition Pathway

Likely Decomposition Products

Based on the proposed pathway and information from safety data sheets, the following table lists the likely decomposition products of this compound. For a definitive identification and quantification of these products, analysis of the evolved gases during TGA using a coupled technique such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) is recommended.

| Product | Chemical Formula | Physical State |

| Phosphorus Pentafluoride | PF₅ | Gas |

| Iodobenzene | C₆H₅I | Liquid/Gas |

| Biphenyl | C₁₂H₁₀ | Solid/Gas |

| Fluorobenzene | C₆H₅F | Liquid/Gas |

| Hydrogen Fluoride | HF | Gas |

| Carbon Monoxide | CO | Gas |

| Carbon Dioxide | CO₂ | Gas |

| Phosphorus Oxides | PₓOᵧ | Gas/Solid |

| Hydrogen Iodide | HI | Gas |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

[6][8][9][10]* Hazards: Causes severe skin burns and eye damage. I[8]t is also light-sensitive and hygroscopic. *[10] Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. A dust mask is also recommended.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Ground all equipment to prevent static discharge. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the thermal stability and decomposition of this compound. While specific experimental data for the pure compound's thermal decomposition is limited in publicly available literature, a comprehensive understanding has been built by examining its known physical properties, data from analogous compounds, and established chemical principles. The provided experimental protocols for TGA and DSC offer a clear methodology for researchers to conduct their own thermal analyses. The proposed decomposition pathway and list of likely products serve as a valuable guide for predicting the behavior of this compound under thermal stress and for developing safe and effective applications. For precise identification of decomposition products, hyphenated techniques such as TGA-MS are strongly recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. DSpace [dr.lib.iastate.edu]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. fkit.unizg.hr [fkit.unizg.hr]

- 8. Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kar.kent.ac.uk [kar.kent.ac.uk]

- 10. researchgate.net [researchgate.net]

Diphenyliodonium hexafluorophosphate CAS number 58109-40-3 information

An In-Depth Technical Guide to Diphenyliodonium (B167342) Hexafluorophosphate (B91526)

CAS Number: 58109-40-3

This technical guide provides a comprehensive overview of Diphenyliodonium hexafluorophosphate (DPI-PF6), a versatile compound widely utilized by researchers, scientists, and drug development professionals. The document details its physicochemical properties, primary applications, mechanisms of action, relevant experimental protocols, and safety information.

Physicochemical Properties

This compound is a solid, light-sensitive, and hygroscopic compound.[1][2][3] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀F₆IP | [3][4][5] |

| Molecular Weight | 426.08 g/mol | [4][6] |

| Appearance | White to off-white or pale cream crystalline powder | [4][7][8] |

| Melting Point | 140-144 °C | [1][9] |

| Solubility | Soluble in tetrahydrofuran, ethyl acetate, methanol, acetonitrile, dimethylformamide, dimethyl carbonate. Sparingly soluble in chloroform (B151607) and dichloromethane. Insoluble in pentanes, hexanes, toluene, and diethyl ether. | [2][4] |

| InChI Key | DSSRLRJACJENEU-UHFFFAOYSA-N | [4] |

| SMILES String | F--INVALID-LINK--(F)(F)(F)F.--INVALID-LINK--c2ccccc2 | [10] |

Core Applications

DPI-PF6 is a prominent compound in several fields of chemical research and industry due to its high reactivity and stability.[11]

Cationic Photoinitiation

The most significant application of DPI-PF6 is as a cationic photoinitiator and photoacid generator.[2][4][7] Upon exposure to UV radiation, it undergoes photolysis to generate a strong Brønsted acid (superacid), which can initiate the polymerization of various monomers, particularly epoxides and vinyl ethers.[12][13] This property is crucial in UV-curable coatings, inks, adhesives, and in the manufacturing of photoresists for electronics.[11] It is also widely used in dental resin materials, often in combination with other photosensitizers like camphorquinone (B77051), to enhance the polymerization process.[14][15]

Organic Synthesis

In organic synthesis, DPI-PF6 serves as a powerful arylating reagent.[2][4][7] It provides a reliable method for introducing phenyl groups into organic molecules.[11] Diaryliodonium salts are often employed in metal-catalyzed cross-coupling reactions, enabling milder reaction conditions compared to traditional methods using aryl halides.[16] It also functions as a versatile oxidant in various synthetic transformations.[4][7]

Mechanism of Action: Photopolymerization

The function of DPI-PF6 as a photoinitiator is typically facilitated through photosensitization, most commonly via an electron transfer mechanism.[17]

-

Excitation: A photosensitizer (S), such as camphorquinone in dental applications or other dyes, absorbs light (hν) and is promoted to an excited state (S*).[14][17]

-

Electron Transfer: The excited photosensitizer donates an electron to the diphenyliodonium cation (Ph₂I⁺), which acts as an electron acceptor.[17] This results in the formation of a photosensitizer radical cation (S•⁺) and a transient diphenyliodanyl radical (Ph₂I•).

-

Decomposition & Acid Generation: The unstable diphenyliodanyl radical rapidly decomposes to yield a phenyl radical (Ph•) and iodobenzene (B50100) (PhI).[18]

-

Initiation: In cationic polymerization, the radical cation of the sensitizer (B1316253) can interact with a hydrogen-donating species (R-H), such as a solvent or monomer, to generate a proton (H⁺) and a sensitizer-derived radical. This proton, complexed with the hexafluorophosphate anion (PF₆⁻), forms the superacid HPF₆, which initiates the polymerization of monomers like epoxides.[12] In free-radical polymerization, the generated phenyl radical directly initiates the polymerization of monomers like acrylates.[19]

Experimental Protocols

Synthesis of this compound

A straightforward synthesis involves an anion exchange reaction from a more readily available diphenyliodonium salt, such as the perchlorate (B79767).[20]

Materials:

-

Diphenyliodonium perchlorate (4.0 parts)

-

Potassium hexafluorophosphate (1.95 parts)

-

Methyl ethyl ketone (approx. 90 parts)

Procedure:

-

Combine diphenyliodonium perchlorate, potassium hexafluorophosphate, and methyl ethyl ketone in a suitable reaction vessel.

-

Stir the mixture vigorously at room temperature for 1 hour. During this time, a precipitate of potassium perchlorate will form.

-

Filter the reaction mixture to remove the precipitated potassium perchlorate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting solid is this compound. The reported yield for this procedure is approximately 94%.[20]

Protocol for Photopolymerization of an Epoxide Monomer

This protocol describes a typical experiment to evaluate the efficacy of DPI-PF6 as a photoinitiator for cationic polymerization.

Materials:

-

Epoxide monomer (e.g., cyclohexene (B86901) oxide)

-

This compound (DPI-PF6)

-

Photosensitizer (optional, for visible light curing, e.g., camphorquinone)

-

Solvent (e.g., dichloromethane, if needed)

-

Differential Scanning Calorimeter (DSC) equipped with a UV/Vis light source or an FTIR spectrometer.

Procedure:

-

Sample Preparation: Prepare a formulation by mixing the epoxide monomer with a specific concentration of DPI-PF6 (e.g., 1 mol%). If using a sensitizer, add it to the mixture as well (e.g., 0.5 mol%). Ensure thorough mixing in a dark environment to prevent premature reaction.

-

Analysis Setup: Place a small, precise amount of the prepared resin into a DSC pan or onto an FTIR crystal.

-

Initiation & Monitoring: Place the sample in the analysis instrument (Photo-DSC or FTIR). Irradiate the sample with a light source of appropriate wavelength (UV for direct initiation, or visible light, e.g., 470 nm, if using a sensitizer like camphorquinone).[12][14]

-

Data Collection: Monitor the reaction kinetics in real-time. A Photo-DSC will measure the heat flow (exotherm) as a function of time, which is proportional to the rate of polymerization.[12] An FTIR will monitor the disappearance of the characteristic epoxide peak, allowing for the calculation of monomer conversion over time.[19]

-

Analysis: Integrate the heat flow curve or analyze the peak area reduction to determine the rate of polymerization and the final monomer conversion.[12][19]

Toxicological and Safety Information

DPI-PF6 is classified as a corrosive substance that requires careful handling.[5][9]

Hazard Classification:

-

GHS Pictogram: GHS05 (Corrosion)[5]

-

Signal Word: Danger[5]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[5][9]

Safety and Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[1][9] Take precautionary measures against static discharge.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety glasses and face shield).[9] A particulate filter respirator (e.g., N95) is recommended.

-

Handling: Do not breathe dust.[5] Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[9] Keep away from food and drink.[9]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3] Protect from light, moisture, and air.[1][3] Store in an inert atmosphere.[1] It is incompatible with strong acids and oxidizers.[2][9]

-

First Aid:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[5][9]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[5][9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5][9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

-

Ecological Information:

-

Data on persistence, degradability, and bioaccumulative potential are largely unavailable.[9] It shall not be classified as hazardous to the aquatic environment.[9]

This guide is intended for informational purposes for qualified professionals. Always refer to the most current Safety Data Sheet (SDS) before handling this chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. This compound | 58109-40-3 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | C12H10F6IP | CID 2737136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Manufacturers of this compound, ≥98%, CAS 58109-40-3, D 4212, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 8. This compound, 98% 250 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. chemos.de [chemos.de]

- 10. merckmillipore.com [merckmillipore.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Squaric acid derivative effects on the kinetics of photopolymerization of different monomers - RSC Advances (RSC Publishing) DOI:10.1039/C6RA17533C [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effect of this compound on the physical and chemical properties of ethanolic solvated resins containing camphorquinone and 1-phenyl-1,2-propanedione sensitizers as initiators | Pocket Dentistry [pocketdentistry.com]

- 16. organ.su.se [organ.su.se]

- 17. New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05978G [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Bis(4-methyl phenyl)iodonium as an alternative component to diphenyliodonium in camphorquinone-based ternary initiating systems | Pocket Dentistry [pocketdentistry.com]

- 20. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Safe Handling and Use of Diphenyliodonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling guidelines for Diphenyliodonium hexafluorophosphate (B91526) (DPIHP), a versatile reagent widely utilized as a photoinitiator and an arylating agent in various chemical syntheses. Adherence to these guidelines is crucial to ensure laboratory safety and experimental success.

Hazard Identification and Classification

Diphenyliodonium hexafluorophosphate is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.

GHS Hazard Statements:

Pictograms:

-

Corrosion

-

Health Hazard

It is imperative to handle this compound with appropriate personal protective equipment and within a controlled laboratory environment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for safe storage and handling.

| Property | Value |

| CAS Number | 58109-40-3 |

| Molecular Formula | C₁₂H₁₀F₆IP |

| Molecular Weight | 426.08 g/mol |

| Appearance | White to off-white crystalline powder or crystals |

| Melting Point | 140-144 °C[2] |

| Solubility | Soluble in tetrahydrofuran, ethyl acetate, methanol, acetonitrile, dimethylformamide, dimethyl carbonate. Sparingly soluble in chloroform (B151607) and dichloromethane. Insoluble in pentanes, hexanes, toluene, and diethyl ether.[5] |

| Stability | Hygroscopic and light-sensitive.[4] Store under an inert atmosphere.[2][4] |

Toxicological Information

| Exposure Route | Hazard |

| Skin Contact | Causes severe skin burns and irritation.[1][3] |

| Eye Contact | Causes serious eye damage, potentially leading to irreversible injury.[1][3] |

| Inhalation | May cause respiratory tract irritation.[4] Avoid breathing dust.[2] |

| Ingestion | Harmful if swallowed. Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus.[5] |

Due to the lack of extensive toxicological data, it is prudent to treat this compound with a high degree of caution and minimize all potential routes of exposure.

Safe Handling and Storage

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

-

Eye Protection: Tight-sealing safety goggles or a face shield.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat, long trousers, and closed-toe shoes are essential. For larger quantities or when there is a risk of splashing, consider additional protective clothing.[4]

-

Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator for dusts is recommended.[4]

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.[2][4]

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust.[2]

-

Wash hands thoroughly after handling.

-

Avoid the formation of dust and aerosols.

-

Keep away from incompatible materials such as strong acids and glass.[5]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

-

Protect from light and moisture.[4]

-

Store under an inert atmosphere (e.g., argon or nitrogen).[2][4]

-

Store in a designated corrosives area.[4]

Experimental Protocols: A Generalized Approach

This compound is a versatile reagent. Below are generalized workflows for its common applications. Note: These are not exhaustive protocols and should be adapted based on the specific reaction being performed.

General Workflow for a Photoinitiated Polymerization Reaction

Caption: Generalized workflow for a photoinitiated polymerization reaction using DPIHP.

Methodology:

-

Preparation of Monomer Mixture: The monomer(s) and any other components (e.g., crosslinkers, solvents) are combined in a suitable reaction vessel.

-

Addition of DPIHP: The required amount of this compound is added to the monomer mixture.

-

Addition of Photosensitizer: For reactions initiated by visible light, a photosensitizer (e.g., camphorquinone) may be necessary.

-

Thorough Mixing: The mixture is stirred until all components are fully dissolved.

-

Degassing: The reaction mixture is degassed to remove dissolved oxygen, which can inhibit radical polymerization. This can be achieved by bubbling an inert gas (e.g., argon) through the mixture or by freeze-pump-thaw cycles.

-

Irradiation: The reaction vessel is exposed to a UV or visible light source of the appropriate wavelength to initiate polymerization.

-

Polymerization: The reaction is allowed to proceed for the desired amount of time.

-

Isolation and Purification: The resulting polymer is isolated and purified using appropriate techniques, such as precipitation and washing.

Logical Flow for Safe Handling and Emergency Response

Caption: Logical flow diagram for the safe handling of DPIHP and emergency procedures.

First-Aid Measures

In the event of exposure to this compound, immediate action is critical.

| Exposure | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2][4] If not breathing, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Hazardous Combustion Products: Thermal decomposition can produce hazardous gases and vapors, including carbon oxides, hydrogen fluoride, hydrogen iodide, and oxides of phosphorus.[2]

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.1). Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled material and place it in a suitable container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with a licensed professional waste disposal service to dispose of this material.

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a thorough understanding of the specific hazards and procedures required for your particular application. Always consult the Safety Data Sheet (SDS) and relevant literature before use.

References

Diphenyliodonium Hexafluorophosphate: An In-depth Technical Guide for Photoacid Generation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diphenyliodonium (B167342) hexafluorophosphate (B91526) (DPI-PF6), a widely utilized photoacid generator (PAG) in various scientific and industrial applications. This document details its core principles, synthesis, and practical applications, with a focus on experimental protocols and quantitative data to support researchers and professionals in drug development and materials science.

Introduction

Diphenyliodonium hexafluorophosphate is an ionic photoacid generator that, upon exposure to ultraviolet (UV) radiation, produces a strong Brønsted acid, hexafluorophosphoric acid (HPF₆). This generated acid can then act as a catalyst for a variety of chemical reactions, most notably in cationic polymerization and photolithography. The diphenyliodonium cation is the light-absorbing component of the molecule, while the hexafluorophosphate anion serves as the source of the strong, non-nucleophilic acid.

Physicochemical Properties and Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₀F₆IP | [1] |

| Molecular Weight | 426.08 g/mol | [1] |

| Melting Point | 136-145 °C | [2] |

| UV Absorption Maximum (λmax) | ~227 nm | [3] |

| Molar Extinction Coefficient (ε) at λmax | Data not available in search results | |

| Photolysis Quantum Yield (Φ) | Data not available in search results |

Mechanism of Photoacid Generation

The generation of hexafluorophosphoric acid from this compound is initiated by the absorption of UV light by the diphenyliodonium cation. This process can occur through two primary pathways: direct photolysis and photosensitization.

Direct Photolysis

In the absence of a photosensitizer, the diphenyliodonium cation directly absorbs a UV photon, leading to its excitation. The excited cation then undergoes irreversible fragmentation, generating a phenyl radical, a phenyliodonium (B1259483) radical cation, and ultimately, through a series of reactions with solvent or other hydrogen donors, a proton. This proton combines with the hexafluorophosphate anion to form the superacid HPF₆.

Caption: Direct photolysis mechanism of this compound.

Photosensitization

To extend the utility of this compound to longer wavelengths where it does not absorb strongly, a photosensitizer can be employed. The photosensitizer absorbs light and then transfers energy to the diphenyliodonium salt, initiating the acid-generating cascade. This process is crucial for applications using visible light sources.

Caption: Photosensitization mechanism for acid generation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves a metathesis reaction between a soluble diphenyliodonium salt (e.g., chloride or perchlorate) and a hexafluorophosphate salt (e.g., potassium hexafluorophosphate).

Materials:

-

Diphenyliodonium perchlorate (B79767)

-

Potassium hexafluorophosphate

-

Methyl ethyl ketone (MEK)

Procedure:

-

A mixture of 4 parts of diphenyliodonium perchlorate and 1.95 parts of potassium hexafluorophosphate is prepared.

-

Approximately 90 parts of methyl ethyl ketone are added to the mixture.

-

The resulting suspension is stirred for 1 hour at room temperature.

-

The precipitated potassium perchlorate is removed by filtration.

-

The filtrate is collected, and the solvent is evaporated to dryness to yield solid this compound. A yield of approximately 94% can be expected.[4]

Photo-initiated Cationic Polymerization of Cyclohexene (B86901) Oxide

This protocol describes the use of this compound to initiate the cationic polymerization of an epoxide monomer, cyclohexene oxide.

Materials:

-

Cyclohexene oxide (CHO), freshly distilled

-

This compound (DPI-PF6)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen or Argon gas

-

UV lamp (e.g., medium-pressure mercury lamp)

-

Methanol

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), prepare a solution of this compound in anhydrous dichloromethane. A typical concentration is in the range of 1-5 mol% relative to the monomer.

-

Add freshly distilled cyclohexene oxide to the solution.

-

The reaction mixture is then irradiated with a UV lamp at a controlled temperature (often ambient).

-

Monitor the progress of the polymerization by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the epoxide ring absorption, or by gravimetry after precipitation.

-

To terminate the polymerization, pour the reaction mixture into a large volume of a non-solvent, such as methanol, to precipitate the poly(cyclohexene oxide).

-

The polymer is then collected by filtration, washed with fresh methanol, and dried under vacuum.

Caption: Experimental workflow for cationic polymerization.

Photolithography using a Chemically Amplified Photoresist

This protocol outlines the general steps for using a chemically amplified photoresist containing this compound for creating micro-patterns. The exact parameters (e.g., spin speeds, bake times, exposure dose) will depend on the specific resist formulation and desired feature size.

Materials:

-

Silicon wafer

-

Adhesion promoter (e.g., hexamethyldisilazane, HMDS)

-

Chemically amplified photoresist containing a polymer with acid-labile groups and this compound

-

Solvent for development (e.g., tetramethylammonium (B1211777) hydroxide (B78521) solution for positive-tone resists)

-

Deionized (DI) water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning and Preparation: Clean the silicon wafer using a standard procedure (e.g., piranha etch followed by DI water rinse) and apply an adhesion promoter like HMDS.

-

Spin Coating: Dispense the photoresist onto the center of the wafer and spin-coat to the desired thickness. The spin speed and time will be specific to the resist viscosity.

-

Soft Bake: Bake the coated wafer on a hotplate to remove the solvent from the photoresist film. A typical soft bake is at 90-110°C for 60-90 seconds.

-

Exposure: Expose the photoresist to UV light through a photomask. The exposure dose is a critical parameter and needs to be optimized for the specific resist and feature size.

-

Post-Exposure Bake (PEB): Bake the wafer again on a hotplate. This step is crucial for chemically amplified resists as it facilitates the acid-catalyzed deprotection reaction. A typical PEB is at 100-120°C for 60-90 seconds.

-

Development: Immerse the wafer in the developer solution to remove the soluble portions of the resist.

-

Rinse and Dry: Rinse the wafer with DI water and dry with a stream of nitrogen.

Caption: General workflow for photolithography.

Applications

The ability of this compound to efficiently generate a strong acid upon UV irradiation has led to its use in a variety of applications, including:

-

Cationic Polymerization: As a photoinitiator for the polymerization of monomers such as epoxides, vinyl ethers, and cyclic ethers. This is widely used in coatings, adhesives, and inks.

-

Photolithography: As a key component in chemically amplified photoresists for the fabrication of microelectronics. The catalytic nature of the acid generation allows for high sensitivity and resolution.

-

Drug Delivery: In the development of photosensitive hydrogels and drug delivery systems, where the generated acid can trigger a change in the material's properties, leading to the release of an encapsulated drug.

-

Organic Synthesis: As a photo-activatable catalyst for various acid-catalyzed reactions, offering temporal and spatial control over the reaction.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is sensitive to light and should be stored in a cool, dark place.

This technical guide provides a foundational understanding of this compound as a photoacid generator. For specific applications, further optimization of the described protocols will be necessary.

References

A Comprehensive Technical Guide to Cationic Polymerization Initiated by Diphenyliodonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles of cationic polymerization initiated by diphenyliodonium (B167342) hexafluorophosphate (B91526) (Ph₂I⁺PF₆⁻). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize or are exploring cationic polymerization techniques. This guide covers the core mechanisms, detailed experimental protocols, quantitative data analysis, and safety considerations associated with this powerful polymerization method.

Fundamental Principles

Cationic polymerization is a chain-growth polymerization process in which a cationic initiator is used to create a growing polymer chain with a positively charged active center. Diphenyliodonium hexafluorophosphate is a widely used photoinitiator for cationic polymerization due to its efficiency in generating the initiating species upon UV irradiation.

The overall process can be broken down into three key stages: initiation, propagation, and termination.

Initiation

Initiation is the first step where the active cationic species are generated. With this compound, this can occur through two primary mechanisms: direct photolysis and photosensitization.

-

Direct Photolysis: Upon absorption of UV light (typically around 250 nm), the diphenyliodonium cation undergoes homolytic cleavage of the carbon-iodine bond, followed by subsequent reactions to produce a strong Brønsted acid (HPF₆). This acid then protonates the monomer, initiating polymerization.

-

Photosensitization: To utilize longer wavelengths of light where the iodonium (B1229267) salt itself does not absorb, a photosensitizer can be employed. The photosensitizer absorbs the light, gets excited, and then transfers energy or an electron to the diphenyliodonium salt, leading to its decomposition and the generation of the initiating acid.

The non-nucleophilic nature of the hexafluorophosphate (PF₆⁻) counter-ion is crucial. It is a very weak nucleophile, which prevents it from readily terminating the growing cationic chain, thus allowing the polymerization to proceed efficiently. The reactivity of onium salts is influenced by the counter-ion, with the general order of reactivity being SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻.[1]

Propagation

Once the monomer is activated by the Brønsted acid, the resulting carbocationic or oxonium ion center attacks another monomer molecule in a repetitive fashion. This chain growth continues as long as there is available monomer and the active center is not terminated. The rate of propagation is influenced by factors such as the reactivity of the monomer, the stability of the propagating species, the solvent polarity, and the temperature.[2]

Termination

Termination of the growing polymer chain can occur through several mechanisms, which ultimately leads to the cessation of chain growth.[1][3] Common termination pathways include:

-

Unimolecular Rearrangement with the Counter-ion: An anionic fragment from the counter-ion can combine with the propagating chain end, neutralizing the positive charge and terminating the chain.[1]

-

Chain Transfer to Monomer: A proton can be abstracted from the growing chain by a monomer molecule. This terminates the original chain while creating a new cationic species from the monomer, which can then initiate a new polymer chain.[1]

-

Combination with Nucleophiles: Any nucleophilic impurities present in the reaction mixture, such as water or alcohols, can react with the cationic center and terminate the chain.[3]

Data Presentation

The efficiency of cationic polymerization initiated by this compound is dependent on various experimental parameters. The following tables summarize quantitative data from different studies to provide a comparative overview.

Table 1: Effect of Initiator Concentration on Monomer Conversion

| Monomer | Initiator Concentration (mol%) | Light Source | Irradiation Time (min) | Monomer Conversion (%) | Reference |

| Cyclohexene (B86901) Oxide | 0.5 | Tungsten Lamp (520 nm cutoff) | 60 | < 10 | [1] |

| Cyclohexene Oxide | 1.0 | Tungsten Lamp (520 nm cutoff) | 30 | Complete Cure | [1] |

| Cyclohexene Oxide | 2.0 | Tungsten Lamp (520 nm cutoff) | < 30 | Complete Cure | [1] |

| (Meth)acrylates | Not specified | 350 nm | Not specified | Varies | [4] |

Table 2: Influence of Counter-ion on Polymerization Rate

| Onium Salt Cation | Counter-ion | Monomer | Relative Polymerization Rate | Reference |

| Diphenyliodonium | SbF₆⁻ | Cyclohexene Oxide | Fastest | [1] |

| Diphenyliodonium | AsF₆⁻ | Cyclohexene Oxide | Fast | [1] |

| Diphenyliodonium | PF₆⁻ | Cyclohexene Oxide | Moderate | [1] |

| Diphenyliodonium | BF₄⁻ | Cyclohexene Oxide | Slowest | [1] |

Experimental Protocols

This section provides a general framework for conducting a photoinitiated cationic polymerization of a representative monomer, cyclohexene oxide, using this compound.

Materials and Equipment

-

Monomer: Cyclohexene oxide (purified by distillation over calcium hydride).

-

Initiator: this compound.

-

Solvent (optional): Dichloromethane (dried and distilled).

-

Reaction Vessel: Quartz or borosilicate glass tube compatible with the light source.

-

Light Source: Medium-pressure mercury lamp or a specific wavelength LED lamp.

-